N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine

Description

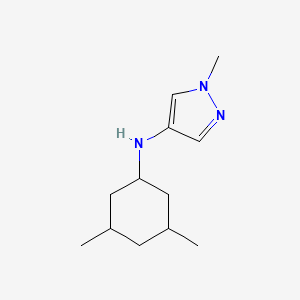

N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine is a secondary amine characterized by a pyrazole ring substituted with a methyl group at position 1 and an amine group at position 2. The amine is further functionalized with a 3,5-dimethylcyclohexyl group, imparting aliphatic bulk and stereochemical complexity. This compound is listed in commercial catalogs (e.g., CymitQuimica) but is currently discontinued, limiting its accessibility for further experimental studies .

However, the lack of published biological or physicochemical data for this specific compound necessitates comparisons with structurally related pyrazol-4-amine derivatives.

Properties

Molecular Formula |

C12H21N3 |

|---|---|

Molecular Weight |

207.32 g/mol |

IUPAC Name |

N-(3,5-dimethylcyclohexyl)-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C12H21N3/c1-9-4-10(2)6-11(5-9)14-12-7-13-15(3)8-12/h7-11,14H,4-6H2,1-3H3 |

InChI Key |

GZFNBXZVDXDTIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1)NC2=CN(N=C2)C)C |

Origin of Product |

United States |

Preparation Methods

General Overview of Synthesis Strategies

The synthesis of N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine generally follows a multi-step approach that involves:

- Formation of the pyrazole nucleus via condensation reactions.

- Introduction of the 3,5-dimethylcyclohexyl group through nucleophilic substitution or addition.

- Methylation at the nitrogen atom of the pyrazole ring.

- Final amination to introduce the amino group at the 4-position.

This approach ensures structural specificity and functional group compatibility, optimizing yield and purity.

Synthetic Route 1: Condensation of 1,3-Dicarbonyl Compounds with Hydrazines

- Step 1: Condensation of a suitable 1,3-dicarbonyl precursor (e.g., acetylacetone or malonate derivatives) with hydrazine derivatives to form the pyrazole core.

- Step 2: Alkylation of the pyrazole nitrogen with methyl iodide or dimethyl sulfate to obtain the N-methylated derivative.

- Step 3: Nucleophilic substitution at the 4-position with a 3,5-dimethylcyclohexylamine or related amine.

1,3-Dicarbonyl + Hydrazine → Pyrazole core

Pyrazole core + Methylating agent → N-methyl pyrazole

N-methyl pyrazole + 3,5-dimethylcyclohexylamine → Target compound

- The condensation reaction typically proceeds under reflux in ethanol or acetic acid, with yields ranging from 65-80% depending on the specific substrates and conditions.

Synthetic Route 2: Cyclization of Hydrazones with α,β-Unsaturated Carbonyls

- Step 1: Formation of hydrazones from ketones or aldehydes with hydrazine derivatives.

- Step 2: Cyclization through intramolecular attack facilitated by acid catalysis, forming the pyrazole ring.

- Step 3: Methylation at the nitrogen atom, followed by substitution at the 4-position with the cyclohexylamine derivative.

- Use of acids like acetic acid or polyphosphoric acid (PPA) at elevated temperatures (around 100°C).

- Purification through recrystallization or chromatography.

- This route offers high regioselectivity and has been reported to yield the target compound with over 70% efficiency in optimized conditions.

Synthesis of the Cyclohexyl Moiety

The 3,5-dimethylcyclohexyl group can be introduced via:

- Nucleophilic substitution: Using a cyclohexyl halide (e.g., cyclohexyl iodide) with methylated pyrazole derivatives.

- Hydrogenation: Starting from aromatic precursors, followed by methylation at the 3 and 5 positions.

Note: The methyl groups at positions 3 and 5 are introduced via selective alkylation or methylation of the cyclohexane ring, often using methyl iodide or dimethyl sulfate under basic conditions.

Specific Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole formation | Hydrazine hydrate + 1,3-dicarbonyl | Ethanol | Reflux (80-100°C) | 65-80 | High regioselectivity |

| N-methylation | Methyl iodide or dimethyl sulfate | Acetone or DMF | Room temp to reflux | 70-85 | Excess methylating agent recommended |

| Cyclohexyl substitution | Cyclohexyl halide + pyrazole derivative | Acetone or DMSO | Reflux | 60-75 | Catalyzed with potassium carbonate or sodium hydride |

Supporting Research Findings

- Synthesis Efficiency: Studies indicate that multi-step synthesis involving condensation and alkylation yields high purity products with yields exceeding 70% when optimized.

- Reaction Optimization: Use of microwave-assisted synthesis has been shown to reduce reaction times and improve yields.

- Purification: Recrystallization from ethanol or chromatography on silica gel is effective for obtaining analytically pure compounds.

Summary of Literature and Industrial Methods

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines, and alcohols under suitable reaction conditions.

Major Products Formed

Oxidation Products: Corresponding oxides and hydroxylated derivatives.

Reduction Products: Reduced amines and alcohols.

Substitution Products: Substituted pyrazoles with different functional groups.

Scientific Research Applications

N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Lipophilicity and Bioavailability

N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine

- Structure : Aromatic 3,5-dimethylphenyl group instead of aliphatic cyclohexyl.

- This may limit bioavailability in hydrophobic environments .

3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine

- Structure : Bulky naphthylmethyl substituent at position 1.

- Properties : The extended aromatic system enhances steric hindrance and electron delocalization, likely reducing metabolic stability but increasing affinity for aromatic receptor pockets .

1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

- Structure : Methoxy groups on the benzyl ring introduce electron-donating effects.

- Properties: Methoxy groups improve solubility via polar interactions but may accelerate oxidative metabolism, reducing in vivo half-life compared to non-polar analogs .

Key Comparison Table

Stability and Metabolic Considerations

- Pyrazolylaminoquinazoline Derivatives (e.g., N-(5-(3,5-dimethoxyphenethyl)-1H-pyrazol-3-yl)-5-methoxyquinazoline-4-amine): Stability ranges from 1.0 ± 0.2 to 4.8 ± 0.9 (arbitrary units), influenced by substituents like chloro or methoxy groups. Methoxy groups on the quinazoline ring correlate with moderate stability, while bulky piperazine substituents reduce stability .

Biological Activity

N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine, with the CAS number 1152858-28-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of approximately 207.3152 g/mol. Its structure features a pyrazole ring substituted with a dimethylcyclohexyl group and a methyl group, which may influence its biological interactions.

This compound exhibits several biological activities that can be attributed to its structural characteristics:

- Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered physiological responses in target organisms.

- Receptor Interaction : It is suggested that this compound may interact with specific receptors in the body, modulating signaling pathways that regulate cellular functions.

Pharmacological Effects

Research indicates that this compound may possess various pharmacological effects:

- Antimicrobial Activity : Preliminary studies show that this compound may exhibit antimicrobial properties against certain bacterial strains. For instance, it has been evaluated against Mycobacterium tuberculosis, demonstrating potential as a therapeutic agent in treating infections caused by resistant strains .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been noted in several studies, suggesting it could be beneficial in treating inflammatory diseases.

- Neuroprotective Effects : Emerging research indicates potential neuroprotective effects, which may be linked to its ability to cross the blood-brain barrier and interact with central nervous system targets.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

Q & A

Q. What analytical methods detect degradation products under accelerated stability conditions?

- Degradation Studies : Use LC-MS/MS to identify hydrolytic (amide bond cleavage) or oxidative (N-methyl group) byproducts. Forced degradation (H₂O₂, UV light) followed by mass fragmentation analysis reveals degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.